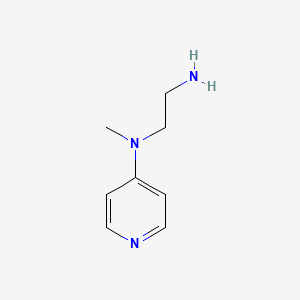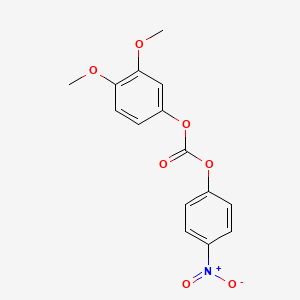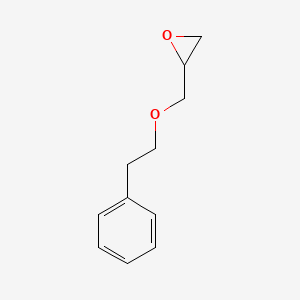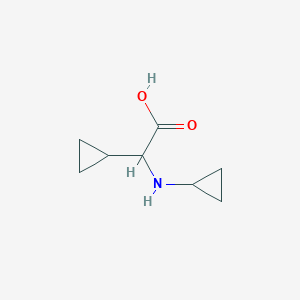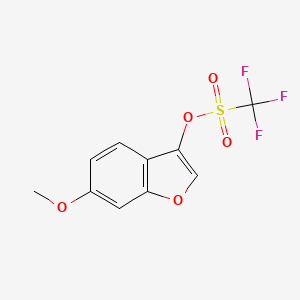
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate is a chemical compound that combines the properties of trifluoromethanesulfonic acid and benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester typically involves the esterification of 6-methoxy-benzofuran-3-ol with trifluoromethanesulfonic acid. The reaction is usually carried out under acidic conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include elevated temperatures and the use of solvents to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester.
Chemical Reactions Analysis
Types of Reactions
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trifluoromethanesulfonic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzofuran derivatives.
Scientific Research Applications
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester involves its interaction with molecular targets and pathways. The trifluoromethanesulfonic acid moiety can act as a strong acid, facilitating protonation and activation of substrates in various chemical reactions. The benzofuran ring system may interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid used in various chemical reactions.
6-Methoxy-benzofuran: A benzofuran derivative with potential biological activities.
Trifluoromethanesulfonic acid esters: A class of compounds with similar acidic properties and reactivity.
Uniqueness
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate is unique due to the combination of the strong acidic properties of trifluoromethanesulfonic acid and the versatile benzofuran ring system
Properties
Molecular Formula |
C10H7F3O5S |
|---|---|
Molecular Weight |
296.22 g/mol |
IUPAC Name |
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H7F3O5S/c1-16-6-2-3-7-8(4-6)17-5-9(7)18-19(14,15)10(11,12)13/h2-5H,1H3 |
InChI Key |
QYBDTSQIDAOQSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CO2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Chloro-phenyl)-5-methyl-oxazol-4-yl]-ethanol](/img/structure/B8534638.png)
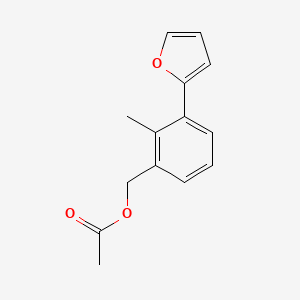

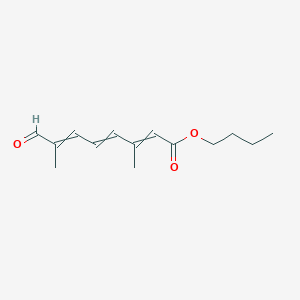
![3-[(Acetyl-methyl-amino)-methyl]-4-amino-N-methyl-N-(1-methyl-1H-indol-2-ylmethyl)-benzamide](/img/structure/B8534669.png)

![(6-Chloro-1H-indol-3-yl)[4-(2-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B8534683.png)


